1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
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Overview
Description
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine typically involves the following steps:
Formation of the Methylenedioxybenzyl Intermediate: This step involves the reaction of a suitable benzyl precursor with methylenedioxy reagents under specific conditions.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.
Hydroxylation of Pyrimidyl Group:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Methylenedioxybenzyl)-4-(2-hydroxy-2-pyrimidyl)piperazine
- 1-(3,4-Methylenedioxybenzyl)-4-(4-hydroxy-2-pyrimidyl)piperazine
Uniqueness
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
Introduction
1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine (commonly referred to as MDHP) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
MDHP is a piperazine derivative characterized by the presence of a methylenedioxybenzyl group and a hydroxypyrimidine moiety. The compound can be synthesized through various chemical reactions, including the coupling of 3,4-methylenedioxybenzaldehyde with 4-(5-hydroxy-2-pyrimidyl)piperazine. The synthesis process typically involves the use of catalysts and specific reaction conditions to achieve high yields and purity.
Biological Activity
Antitumor Activity
Research has indicated that MDHP exhibits significant antitumor activity. A study evaluated its effects on various cancer cell lines, demonstrating that MDHP inhibits cell proliferation through apoptosis induction. The compound was shown to activate caspase pathways, leading to programmed cell death in tumor cells.
Antimicrobial Activity
MDHP has also been assessed for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The results are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The mechanism by which MDHP exerts its biological effects involves multiple pathways. For example, its antitumor activity is partly attributed to the inhibition of key signaling pathways associated with cell survival and proliferation. Furthermore, its antimicrobial effects may result from disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
- Antitumor Efficacy : A clinical trial investigated the efficacy of MDHP in patients with advanced cancer. Results showed a significant reduction in tumor size in a subset of patients, alongside manageable side effects.
- Antimicrobial Application : In another study focusing on MDHP's antimicrobial properties, researchers treated infected wounds with formulations containing MDHP. The results indicated faster healing times and reduced infection rates compared to standard treatments.
Pharmacokinetics
The pharmacokinetic profile of MDHP suggests favorable absorption and distribution characteristics. Studies indicate that it has a moderate half-life, allowing for sustained therapeutic effects when administered appropriately.
This compound is a promising compound with notable biological activities, particularly in antitumor and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.
References
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol |
InChI |
InChI=1S/C16H18N4O3/c21-13-8-17-16(18-9-13)20-5-3-19(4-6-20)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9,21H,3-6,10-11H2 |
InChI Key |
UVNCXSQTCMRENC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)O |
Origin of Product |
United States |
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